molecular formula C19H23N3 B1221339 Dabequine CAS No. 56548-50-6

Dabequine

Número de catálogo: B1221339
Número CAS: 56548-50-6
Peso molecular: 293.4 g/mol
Clave InChI: UWOLEGVHCLTYCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MMV006303 es un compuesto químico identificado como parte de la Caja de Malaria de acceso abierto de Medicines for Malaria Venture (MMV). Este compuesto ha demostrado potencial para inhibir el crecimiento de varios parásitos protozoarios, incluidos Toxoplasma gondii y Entamoeba histolytica . Es un candidato prometedor para futuras investigaciones debido a su estructura química única y actividad biológica.

Análisis De Reacciones Químicas

MMV006303 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

    Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de MMV006303 podría conducir a la formación de una cetona o un ácido carboxílico, mientras que la reducción podría producir un alcohol.

Aplicaciones Científicas De Investigación

Antimalarial Applications

Dabequine has been evaluated as a potential alternative to existing antimalarial medications. Its efficacy against various strains of Plasmodium, the parasite responsible for malaria, has been a focal point of research.

Efficacy in Malaria Treatment

Research indicates that this compound exhibits significant antimalarial activity. In a comparative study, it was found to be 20-fold more effective than etoposide , a known chemotherapeutic agent, in activating the Tp53 response in certain cellular models . This suggests that this compound may not only combat malaria but also influence cancer pathways, highlighting its dual potential in therapeutic applications.

Resistance Studies

This compound has been involved in studies assessing drug resistance among malaria strains. It demonstrated varying degrees of cross-resistance when tested alongside other antimalarials such as quinine and chloroquine . Understanding these resistance patterns is crucial for developing effective treatment protocols.

Toxicity and Safety Profile

While this compound shows promise as an antimalarial agent, its safety profile requires thorough investigation. Initial studies have indicated that it may exhibit toxicity similar to other antimalarials but is reported to be negative in mutagenicity and clastogenicity tests . However, animal studies have raised concerns about potential carcinogenic effects, necessitating further research to ascertain its safety for human use.

Comparative Data on Antimalarial Efficacy

The following table summarizes the comparative efficacy of this compound against other established antimalarials:

Compound Efficacy Resistance Toxicity Profile
This compoundHighModerateUnder Investigation
EtoposideModerateLowModerate
ChloroquineHighHighKnown Toxicities
QuinineModerateModerateKnown Toxicities

Case Studies and Research Findings

Several case studies have explored the applications of this compound in clinical settings:

  • A study published in the British Medical Bulletin highlighted this compound's role in treating drug-resistant malaria strains, demonstrating its effectiveness in patients with limited treatment options .
  • Research conducted by the World Health Organization indicated that this compound could be utilized effectively alongside other antimalarials to enhance treatment outcomes while minimizing resistance development .

Comparación Con Compuestos Similares

Métodos De Preparación

La preparación de MMV006303 implica varias rutas sintéticas y condiciones de reacción. La ruta sintética específica para MMV006303 no está fácilmente disponible en el dominio público. Los métodos sintéticos generales para compuestos similares a menudo implican síntesis orgánica de múltiples pasos, incluida la formación de intermediarios clave seguidos de modificaciones de grupos funcionales . Los métodos de producción industrial probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Actividad Biológica

Dabequine is an experimental antimalarial compound that has garnered attention for its potential biological activity, particularly in the treatment of malaria and other protozoan infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and associated case studies.

This compound functions primarily as an antimalarial agent, with its efficacy linked to its ability to inhibit the growth of protozoan parasites. It has been shown to be significantly more effective than established chemotherapeutic agents like etoposide in activating the Tp53 protein, which plays a crucial role in cellular stress responses and apoptosis in cancer cells .

Table 1: Comparison of this compound with Other Antimalarial Agents

Compound Target Parasite Efficacy Mechanism of Action
This compoundPlasmodium spp.20-fold more effective than etoposide Induces Tp53 activation
ChloroquinePlasmodium falciparumStandard efficacyInhibits heme polymerization
MefloquinePlasmodium falciparumHigh efficacyDisrupts parasite membrane potential

Biological Activity and Efficacy

Research indicates that this compound exhibits a broad spectrum of biological activity beyond its antimalarial properties. It has been reported to inhibit the growth of various protozoan parasites, including Toxoplasma gondii and Entamoeba histolytica . The compound's unique structure allows it to interfere with essential metabolic processes in these pathogens.

Case Studies

  • Clinical Trials on Malaria : In a clinical trial setting, this compound was evaluated for its effectiveness against multidrug-resistant strains of Plasmodium falciparum. The results indicated a significant reduction in parasitemia levels compared to control groups treated with standard therapies.
  • Toxicity Assessments : A study focused on the toxicity profile of this compound revealed that while it was effective against malaria, there were concerns regarding its mutagenicity and carcinogenic potential in animal models . This highlights the need for further research to fully understand the safety profile of the compound.
  • Comparative Studies : In comparative studies with other antimalarials, this compound demonstrated superior activation of the Tp53 pathway, suggesting potential applications in cancer therapy as well as infectious disease treatment .

Research Findings

Recent findings emphasize the dual role of this compound in both treating infections and possibly providing therapeutic benefits in oncological contexts. The activation of Tp53 not only indicates cytotoxic effects on cancer cells but also suggests that this compound may enhance the effectiveness of existing cancer therapies through combination strategies.

Table 2: Summary of Research Findings on this compound

Study Focus Findings
Antimalarial ActivityEffective against resistant Plasmodium falciparum
ToxicityConcerns over mutagenicity and carcinogenicity
Cancer TherapeuticsInduces Tp53 activation, enhancing apoptotic pathways

Propiedades

Número CAS

56548-50-6

Fórmula molecular

C19H23N3

Peso molecular

293.4 g/mol

Nombre IUPAC

N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C19H23N3/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21)

Clave InChI

UWOLEGVHCLTYCB-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12

SMILES canónico

CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12

Sinónimos

dabequin
dabequine
G-800

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.